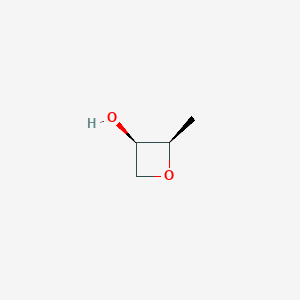
5-Bromo-6-fluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H6BrFO It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and fluorine substituents on its aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the following steps:
Bromination: Indene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated indene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,3-dihydro-1H-indene
- 6-Fluoro-2,3-dihydro-1H-indene
- 5-Chloro-6-fluoro-2,3-dihydro-1H-indene
Uniqueness
5-Bromo-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds
Propiedades
Fórmula molecular |
C9H8BrF |
|---|---|
Peso molecular |
215.06 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrF/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2 |
Clave InChI |
DEYRNJOEMBSLQP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


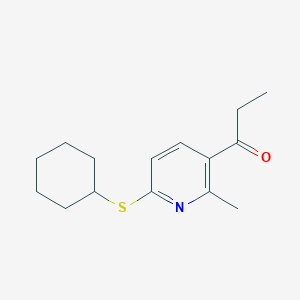
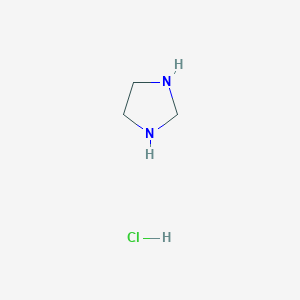
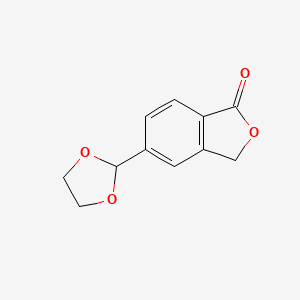
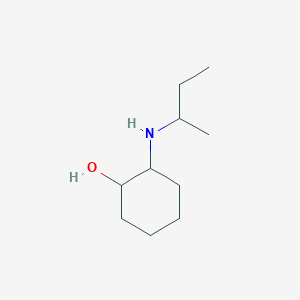
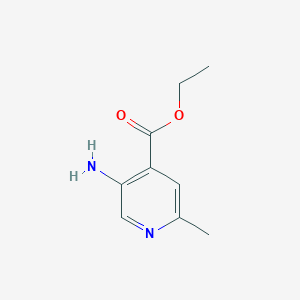

![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
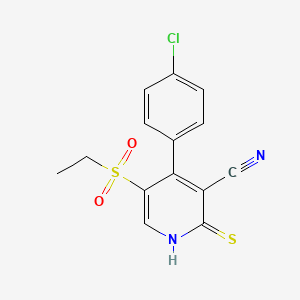
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)


![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
